3,5-Dibromo-2-methylthiophene
Overview
Description
3,5-Dibromo-2-methylthiophene is a brominated thiophene derivative that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic compounds. While the provided papers do not directly discuss 3,5-Dibromo-2-methylthiophene, they do provide insights into the chemistry of related thiophene derivatives, which can be useful in understanding the properties and reactivity of 3,5-Dibromo-2-methylthiophene.
Synthesis Analysis
The synthesis of brominated thiophene derivatives is well-documented in the literature. For instance, the synthesis of 3,4-diaryl-2,5-dibromothiophenes is achieved through a one-pot reaction involving oxidation and bromination using Br2 reagent, yielding excellent results . Similarly, the synthesis of 3,4-bis(5-iodo-2-methylthien-3-yl)-2,5-dihydrothiophene, a related compound, is used as a precursor for photochromic dithienylethene derivatives . These methods could potentially be adapted for the synthesis of 3,5-Dibromo-2-methylthiophene.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the X-ray structure of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene reveals a noncoplanar anti conformation with a significant inter-ring twist angle, influenced by hydrogen-bonding interactions . The structure of 3,4,5-triiodo-2-methylthiophene was confirmed by X-ray crystallography, showcasing non-covalent iodine–iodine and sulfur–iodine interactions . These studies highlight the importance of non-covalent interactions in determining the conformation and properties of thiophene derivatives.
Chemical Reactions Analysis
Brominated thiophenes are versatile intermediates in various chemical reactions. For example, 3,4-diaryl-2,5-dibromothiophenes serve as building blocks for the synthesis of tetraarylthiophenes via Suzuki coupling reactions . The reactivity of thiophene derivatives towards electrophiles is also demonstrated by the selective lithiation of 3-methylthiophene, followed by the reaction with electrophiles to yield substituted thiophenes10. These reactions underscore the potential of brominated thiophenes, such as 3,5-Dibromo-2-methylthiophene, in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal structure and spectroscopic studies provide insights into the electronic properties and potential non-linear optical properties of these compounds . The synthesis and characterization of 3-methylthiophene bromides, including their yields and purity, are indicative of the stability and reactivity of brominated thiophenes . These properties are crucial for the practical application of thiophene derivatives in material science and organic electronics.
Scientific Research Applications
1. Use in Polymer Research
- Application Summary: 3,5-Dibromo-2-methylthiophene is used in the synthesis of regioregular poly (3-alkylthiophene), a promising conjugated polymer .
- Results or Outcomes: These polymers can be used as photosensitizers and hole transporters in bulk heterojunction polymer solar cells .
2. Use in Suzuki Cross-Coupling Reaction
- Application Summary: 3,5-Dibromo-2-methylthiophene is used in a palladium(0) catalyzed Suzuki cross-coupling reaction .
3. Preparation of Arylthiophene-Substituted Norbornadienes
- Application Summary: 3,5-Dibromo-2-methylthiophene is used as a reagent for the preparation of arylthiophene-substituted norbornadienes .
4. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
- Application Summary: 3,5-Dibromo-2-methylthiophene is used to prepare pyrazolo[3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses .
- Results or Outcomes: These derivatives have shown inhibitory activity against human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .
5. Use in the Synthesis of Oral α7 Nicotinic Receptor Agonists
- Application Summary: 3,5-Dibromo-2-methylthiophene is used in the synthesis of oral α7 nicotinic receptor agonists .
6. Preparation of Arylthiophene-Substituted Norbornadienes
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-2-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAJGUIMFMRGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183640 | |
Record name | 3,5-Dibromo-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methylthiophene | |
CAS RN |
29421-73-6 | |
Record name | 3,5-Dibromo-2-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29421-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029421736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibromo-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-2-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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